molecular formula C9H6Cl2F2OS B6301199 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate CAS No. 1858251-96-3

2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate

Cat. No. B6301199
CAS RN: 1858251-96-3
M. Wt: 271.11 g/mol
InChI Key: BDXSLUXFBYKKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4'-Chlorophenyl)-2,2-difluoroethyl chlorothioformate (CDFCT) is a compound used in organic synthesis and laboratory experiments. It is an organochlorine compound with a molecular formula of C9H7ClF2O2S. CDFCT is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is primarily used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme fatty acid amide hydrolase.

Mechanism of Action

2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is a reagent used in organic synthesis. It acts as a nucleophile, attacking electrophilic centers in organic molecules. This reaction is known as a nucleophilic substitution reaction. The reaction proceeds in two steps. In the first step, the nucleophile attacks the electrophilic center, forming a carbon-chlorine bond. In the second step, the chlorine atom is displaced by a leaving group, such as a hydrogen atom or an alkoxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate are not well understood. It is known that 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is an organochlorine compound and, as such, it is expected to be toxic. However, due to the lack of research on the compound, the exact toxicity of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is unknown.

Advantages and Limitations for Lab Experiments

2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. Additionally, it is a relatively stable compound and can be stored at room temperature for extended periods of time. However, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is a toxic compound and should be handled with care. It is also important to note that 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate should not be used in experiments involving living organisms, as it may cause adverse effects.

Future Directions

The potential future directions for 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate are numerous. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research could be done to explore the potential applications of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate in the synthesis of biologically active compounds. Finally, further research could be done to better understand the toxicity of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate and to develop methods for its safe handling.

Synthesis Methods

2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is synthesized from the reaction of 4'-chlorophenol, 2,2-difluoroethyl chloroformate and thiourea. The reaction proceeds in two steps. In the first step, 4'-chlorophenol is reacted with thiourea to form the intermediate 4'-chlorophenyl thiourea. In the second step, the intermediate is reacted with 2,2-difluoroethyl chloroformate to form the desired product, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0 °C and 50 °C.

properties

IUPAC Name

S-[2-(4-chlorophenyl)-2,2-difluoroethyl] chloromethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXSLUXFBYKKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSC(=O)Cl)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Chlorophenyl)-2,2-difluoroethyl chlorothioformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.